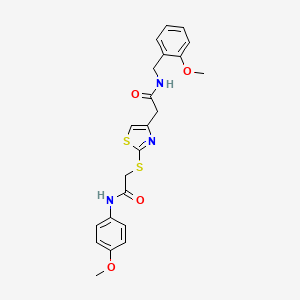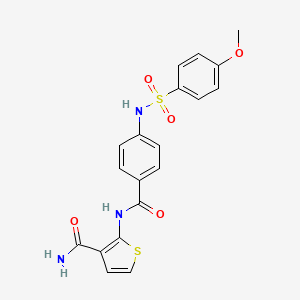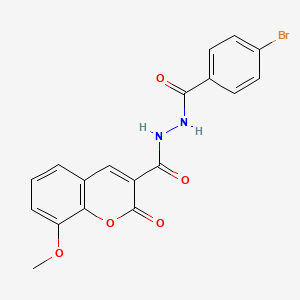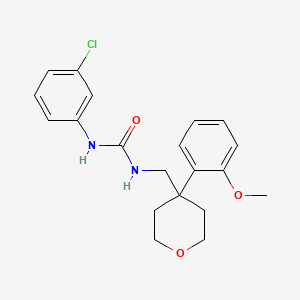
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, E-5842, and has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis of derivatives through reactions with various intermediates has been explored, demonstrating the compound's versatility in forming a wide variety of chemical structures. For instance, studies have reported on the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates, highlighting the compound's role in synthesizing complex quinazoline derivatives through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide (Phillips & Castle, 1980).
The creation of macrocyclic bis(ureas) based on diphenylurea illustrates the compound's utility in forming ligands for anion complexation, showcasing its application in the field of coordination chemistry and its potential for creating selective binding sites for ions (Kretschmer, Dittmann, & Beck, 2014).
Material Science and Corrosion Inhibition
- Research into the corrosion inhibition performance of related urea derivatives for mild steel in acidic conditions has revealed the compound's potential in protecting metals against corrosion. The findings suggest that derivatives can efficiently inhibit corrosion, indicating the compound's relevance in material science and engineering applications (Mistry, Patel, Patel, & Jauhari, 2011).
Analytical and Pharmaceutical Applications
The identification of metabolites and the investigation of transporter-mediated renal and hepatic excretion of these metabolites in novel pharmaceutical compounds underscore the compound's significance in drug metabolism studies. Such research is crucial for understanding the pharmacokinetics and safety profile of new drugs (Umehara et al., 2009).
Studies on the metabolism of P-glycoprotein inhibitors in rats using liquid chromatography/electrospray mass spectrometry highlight the compound's application in investigating drug interactions and metabolic pathways. This research aids in the development of more effective and safer therapeutic agents (Paek et al., 2006).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-25-13-5-6-17-14-16(7-9-19(17)25)11-12-23-22(26)24-18-8-10-20(27-2)21(15-18)28-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFARPOAWHGROHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)
![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)

![N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B2645065.png)






